molecular formula C8H5Cl2N3 B13697721 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine

1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine

Numéro de catalogue: B13697721
Poids moléculaire: 214.05 g/mol
Clé InChI: FMRFVRJBSXPUOU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine is a synthetically valuable chemical scaffold within the pyridazine class of heterocyclic compounds. Pyridazine and its fused derivatives are the subject of intensive research due to their broad spectrum of biological activities, particularly in oncology . While this specific derivative is a relatively underexplored structure, its molecular framework provides a privileged foundation for medicinal chemistry and drug discovery. The primary research value of this compound lies in its potential as a key synthetic intermediate. The presence of two reactive chlorine atoms at the 1 and 7 positions allows for sequential nucleophilic aromatic substitution reactions, enabling researchers to introduce a wide variety of amine and other functional groups to create diverse compound libraries for biological screening . This strategy is commonly employed in the discovery of novel kinase inhibitors and other targeted therapies. For instance, structurally similar pyrido[3,4-d]pyridazine scaffolds have been investigated as antagonists for chemokine receptors like CXCR2, a promising target in inflammatory diseases and cancer . Furthermore, the broader class of pyridazine derivatives has demonstrated potent activity as inhibitors of critical anticancer targets such as cyclin-dependent kinases (CDKs) . This product is intended for use in laboratory research only. It is not certified for human or veterinary diagnostic or therapeutic applications. Researchers handling this compound should consult its safety data sheet (SDS) and adhere to standard laboratory safety protocols.

Propriétés

Formule moléculaire

C8H5Cl2N3

Poids moléculaire

214.05 g/mol

Nom IUPAC

1,7-dichloro-4-methylpyrido[3,4-d]pyridazine

InChI

InChI=1S/C8H5Cl2N3/c1-4-6-3-11-7(9)2-5(6)8(10)13-12-4/h2-3H,1H3

Clé InChI

FMRFVRJBSXPUOU-UHFFFAOYSA-N

SMILES canonique

CC1=NN=C(C2=CC(=NC=C12)Cl)Cl

Origine du produit

United States

Méthodes De Préparation

Overall Synthetic Route

The most prominent synthetic pathway involves a multi-step sequence:

This route is summarized schematically as:
$$ \text{Compound 1} \xrightarrow{\text{Hydrazine hydrate}} \text{Compound 2} \xrightarrow{\text{POCl}_3} \text{Compound 3} \xrightarrow{\text{Reaction with methylating agents}} \text{Final product} $$

Preparation of Key Intermediates

a. Synthesis of Compound 2 (Hydrazine Derivative):

  • Method: Reacting a suitable precursor (Compound 1) with hydrazine hydrate in acetonitrile.
  • Conditions:
    • Molar ratio of hydrazine hydrate to Compound 1: 1.1–1.5:1.
    • Temperature: 25–50°C.
    • Reaction time: 4–6 hours.
  • Outcome: High-yield (up to 92%) formation of the hydrazine derivative, which is crucial for subsequent chlorination steps.

b. Chlorination to form Compound 3:

  • Method: Reacting Compound 2 with phosphorus oxychloride (POCl₃) in an inert solvent such as acetonitrile.
  • Conditions:
    • Molar ratio of POCl₃ to Compound 2: approximately 2.5:1.
    • Temperature: 80°C.
    • Reaction time: 3–5 hours.
  • Outcome: Formation of chlorinated heterocycle with high purity and yield (up to 64%).

Final Cyclization to Obtain 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine

The final step involves methylation and cyclization:

  • Method: Reaction of Compound 3 with methylating agents (e.g., methyl iodide or methyl sulfate) under controlled conditions.
  • Conditions:
    • Solvent: Isopropanol or similar.
    • Temperature: 25–80°C.
    • Duration: 3–5 hours.
  • Notes: The methylation step is critical for introducing the methyl group at the 4-position, completing the pyridazine ring system.
  • Outcome: The product is isolated via filtration and purified through recrystallization or chromatography, achieving high purity.

Process Development and Scale-Up

Recent process development studies have demonstrated the scalability of this synthesis:

Step Reagents Conditions Yield Notes
1 Hydrazine hydrate + precursor 25–50°C, 4–6h 92% High efficiency, scalable
2 POCl₃ 80°C, 3–5h 64% High purity, suitable for large-scale production
3 Methylating agent 25–80°C, 3–5h >70% Final methylation step

Note: Purification involves standard techniques such as recrystallization and chromatography, with attention to removing residual reagents and by-products.

Research Outcomes and Data Tables

Research has shown that optimizing molar ratios, temperature, and reaction time significantly improves yield and purity:

Parameter Optimal Range Effect on Yield Reference
Hydrazine hydrate to precursor 1.1–1.5:1 Up to 92%
POCl₃ to Compound 2 2.5:1 Up to 64%
Methylation temperature 25–80°C >70%

Notes on Purity and Post-Treatment

  • Purification is essential after each step, especially after chlorination, to remove unreacted starting materials and side products.
  • Techniques such as recrystallization from suitable solvents (ethanol, isopropanol) and silica gel chromatography are effective.
  • The final product's purity exceeds 98%, suitable for pharmaceutical or agrochemical applications.

Summary and Advantages

  • Raw Materials: All reagents and starting compounds are commercially available and cost-effective.
  • Reaction Conditions: Mild and controllable, conducive to scale-up.
  • Yield and Purity: High yields (>70%) with high purity (>98%) after purification.
  • Industrial Relevance: The process is straightforward, with potential for large-scale manufacturing.

Analyse Des Réactions Chimiques

Types of Reactions

1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridazines, pyridazinones, and other heterocyclic compounds with potential biological activity .

Mécanisme D'action

The mechanism of action of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparaison Avec Des Composés Similaires

4-Methoxypyrido[3,4-d]pyridazine

  • Substituents : Methoxy group at position 3.
  • Molecular Formula : C₈H₇N₃O.
  • Key Differences : The methoxy group enhances electron density at the pyridazine core compared to the electron-withdrawing chlorine substituents in the target compound. This alters reactivity in nucleophilic substitution reactions, favoring different downstream functionalization pathways.
  • Applications: Primarily explored in materials science for constructing donor-acceptor systems due to its balanced electronic properties .

1,4-Dichloropyrido[3,4-d]pyridazine

  • Substituents : Chlorine atoms at positions 1 and 4.
  • Key Differences: The positional isomerism of chlorine substituents (1,4 vs. 1,7) significantly impacts electronic distribution. The 1,4-dichloro derivative exhibits higher electrophilicity at position 7, enabling selective thiolation reactions with thiourea or thiophenols to form bis(alkylthio) derivatives .

7-Methoxy-4-methylpyrido[3,4-d]pyridazin-1(2H)-one

  • Substituents : Methoxy group at position 7 and a ketone at position 1.
  • Key Differences : The ketone moiety introduces hydrogen-bonding capability, enhancing solubility in polar solvents. The absence of chlorine reduces steric hindrance, making it a versatile intermediate for further functionalization .
  • Applications : Intermediate in the synthesis of kinase inhibitors with improved pharmacokinetic profiles .

Functional Analogues in Heterocyclic Chemistry

Pyrazolo[3,4-d]pyridazines

  • Core Structure : Pyrazole fused with pyridazine.
  • For example, pyrazolo[3,4-d]pyridazin-7-ones exhibit pronounced biological activity due to their ability to mimic purine bases .
  • Applications : Explored as antiviral and anticancer agents, leveraging their ability to interact with nucleotide-binding domains .

Thieno[3,4-d]pyridazines

  • Core Structure : Thiophene fused with pyridazine.
  • Key Differences: The sulfur atom in the thiophene ring enhances π-conjugation and redox activity. Derivatives like 4-oxo-3,4-dihydrothieno[3,4-d]pyridazines are potent aldose reductase inhibitors due to their thioamide-like reactivity .
  • Applications : Investigated for managing diabetic complications via enzyme inhibition .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
This compound Cl (1,7), CH₃ (4) C₈H₅Cl₂N₃ 214.06 Electrophilic, halogen-rich Kinase inhibitor intermediates
4-Methoxypyrido[3,4-d]pyridazine OCH₃ (4) C₈H₇N₃O 161.16 Electron-donating, polar Donor-acceptor materials
1,4-Dichloropyrido[3,4-d]pyridazine Cl (1,4) C₇H₃Cl₂N₃ 200.03 High electrophilicity at position 7 Thiolation precursors
Pyrazolo[3,4-d]pyridazin-7-one Ketone (1), NH (2,7) C₆H₄N₄O 148.12 Hydrogen-bonding, purine-like Antiviral/anticancer agents
Thieno[3,4-d]pyridazin-4-one S in thiophene, ketone (4) C₆H₄N₂OS 152.18 Redox-active, thioamide-like Aldose reductase inhibitors

Activité Biologique

1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridazine core with chlorine and methyl substituents at the 1 and 7 positions, respectively. The synthesis of this compound typically involves several chemical reactions aimed at introducing these substituents onto the pyridazine framework. The following table summarizes key steps in its synthesis:

StepReaction TypeDescription
1SubstitutionChlorination at position 1
2AlkylationMethylation at position 4
3CyclizationFormation of the pyridazine ring

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It is believed to inhibit specific enzymes that are crucial for microbial growth. For example, studies have shown its effectiveness against various bacterial strains by disrupting protein-protein interactions and inhibiting essential metabolic pathways in bacteria .

Anticancer Activity

The compound also shows promise as an anticancer agent. Its mechanism of action likely involves the induction of apoptosis in cancer cells through the inhibition of key enzymes involved in cell proliferation. Notably, it has been reported to interact with Flavin-Dependent Thymidylate Synthase (FDTS), a target present in certain pathogenic bacteria but absent in human pathogens . This selectivity makes it an attractive candidate for developing new antibacterial agents against multi-resistant pathogens.

The following table outlines the anticancer activity of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
NCI-H322 (Lung)15Induces apoptosis via caspase activation
A431 (Epidermal)10Inhibits cell cycle progression
T98G (Glioblastoma)20Disrupts mitochondrial function

Case Studies

Several studies have investigated the biological activities of this compound:

  • Antitumor Study : A study evaluated the antiproliferative effects of various derivatives of pyrido compounds, including this compound. Results indicated significant activity against multiple cancer cell lines with varying degrees of selectivity .
  • Mechanistic Insights : Another investigation focused on the binding interactions between this compound and FDTS. The study utilized molecular modeling to predict binding affinities and elucidated potential modifications to enhance its efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine, and how do reaction conditions impact yield?

  • Methodological Answer : The compound can be synthesized via microwave-assisted protocols (e.g., 40–60°C, 30–60 minutes) to enhance regioselectivity and reduce side-product formation . Functionalization of dichloropyridazine analogs often employs nucleophilic substitution (e.g., with amines or thiols) under basic conditions (KOH/EtOH, 80°C), where steric and electronic effects of the methyl group at position 4 influence reaction pathways . For dichloro derivatives, stepwise substitution is critical to avoid over-functionalization; monofunctionalization typically requires stoichiometric control and inert atmospheres .

Q. Which spectroscopic and crystallographic techniques are optimal for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR resolve methyl (δ 2.5–3.0 ppm) and aromatic protons (δ 8.0–9.5 ppm), with chlorine-induced deshielding aiding assignment .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 217.99) and detects impurities via isotopic patterns .
  • X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) defines bond angles and confirms the fused pyrido-pyridazine core .

Advanced Research Questions

Q. How does the 1,7-dichloro substitution pattern influence reactivity compared to other isomers (e.g., 3,6-dichloro derivatives)?

  • Methodological Answer : The 1,7-dichloro configuration enhances electrophilicity at positions 4 and 6 due to electron-withdrawing effects, favoring nucleophilic attack at these sites. In contrast, 3,6-dichloro isomers (e.g., 3,6-dichloro-4-methylpyridazine) exhibit reactivity at positions 2 and 5 . Computational studies (DFT/B3LYP) predict charge distribution differences, which can be validated experimentally using competitive substitution reactions with morpholine or piperazine .

Q. What computational strategies predict the electronic properties and bioactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map HOMO-LUMO gaps (~4.5 eV), indicating potential as an electron-deficient scaffold for Diels-Alder reactions .
  • Molecular Docking : Screen against targets like CXCR2 (PDB: 6LFO) to assess binding affinity, leveraging pyridazine’s ability to form π-π interactions with aromatic residues .

Q. How can contradictions in regioselectivity during cross-coupling reactions be resolved?

  • Methodological Answer : Conflicting reports on Suzuki-Miyaura coupling (e.g., aryl boronic acids at C4 vs. C6) arise from solvent polarity (DMF vs. THF) and catalyst choice (Pd(PPh3_3)4_4 vs. Pd(OAc)2_2). Systematic screening with 19^{19}F NMR tracers (for fluorinated analogs) clarifies site preference .

Q. What strategies enable the synthesis of fused heterocycles from this compound for drug discovery?

  • Methodological Answer :

  • Cycloaddition : Inverse-electron-demand Diels-Alder (IEDDA) with enamines yields pyrido[3,4-d]pyridazine-fused triazoles or oxadiazoles under microwave irradiation (100°C, 2 hours) .
  • Enzyme Inhibition : Functionalize the methyl group via oxidation (KMnO4_4/H2_2SO4_4) to a carboxylic acid, enabling conjugation to pharmacophores for kinase inhibition assays .

Data Contradiction Analysis

  • Regioselectivity in Substitution : While some studies report C4 as the primary site for nucleophilic attack due to steric shielding by the methyl group , others note C6 reactivity under high-temperature conditions (DMF, 120°C) . Resolution involves kinetic vs. thermodynamic control experiments, monitored by 1^1H NMR time-course studies.
  • Biological Activity : Discrepancies in reported IC50_{50} values for similar pyridazines (e.g., 2–50 μM) may stem from assay conditions (e.g., buffer pH affecting solubility). Standardization using SPR (surface plasmon resonance) is recommended .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.